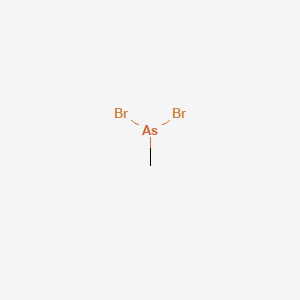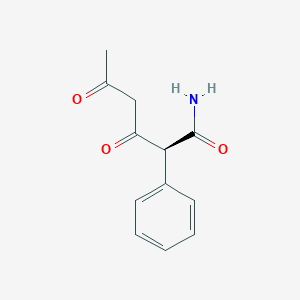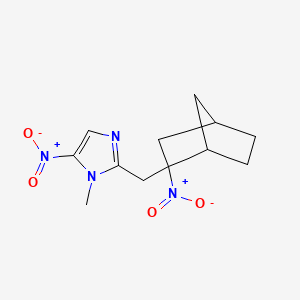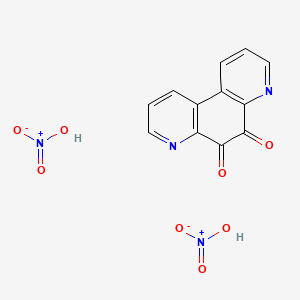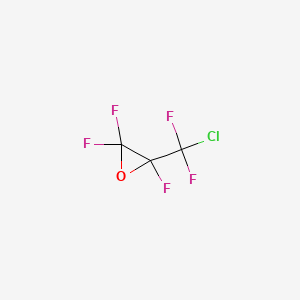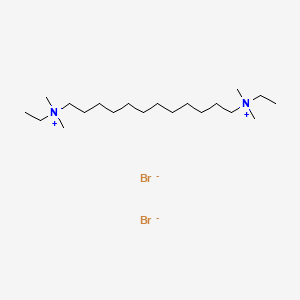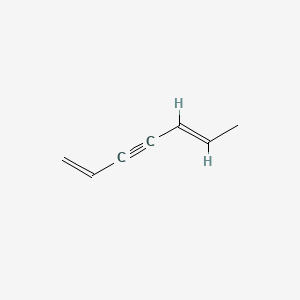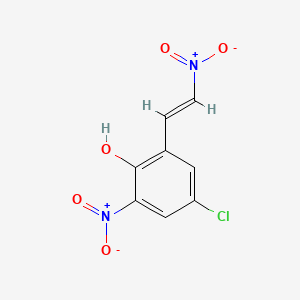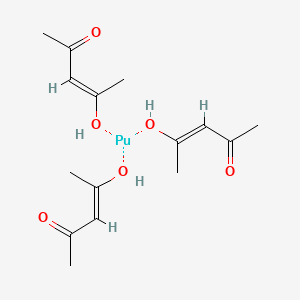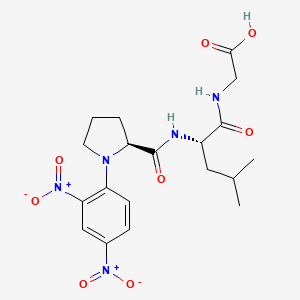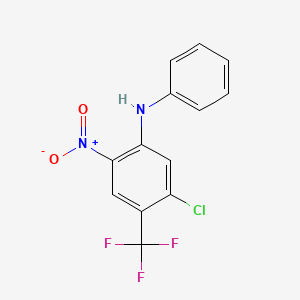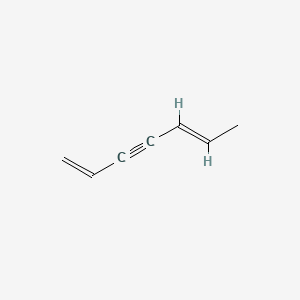
1,5-Heptadien-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Heptadien-3-yne is an organic compound with the molecular formula C7H8. It is a colorless liquid that contains both double and triple bonds, making it a member of the enyne family. This compound is known for its reactivity due to the presence of these multiple bonds, which makes it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadiene. This process involves the removal of hydrogen atoms from heptadiene to form the triple bond, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Heptadien-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Heptadien-3-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Heptadien-3-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, such as addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
1,5-Hexadien-3-yne: Similar in structure but with one less carbon atom.
1,5-Octadien-3-yne: Similar in structure but with one more carbon atom.
Uniqueness: 1,5-Heptadien-3-yne is unique due to its specific chain length and the presence of both double and triple bonds, which provide a distinct reactivity profile compared to its analogs .
Propiedades
Número CAS |
55712-06-6 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
Clave InChI |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
SMILES isomérico |
C/C=C/C#CC=C |
SMILES canónico |
CC=CC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


